6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Mosquito Larvicidal Activity
Compounds related to 6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have shown significant antimicrobial and antifungal activities. These compounds, derived through the Biginelli reaction and further modified, exhibited good antibacterial and antifungal effectiveness compared to standard antibiotics. Moreover, some derivatives displayed mosquito larvicidal properties against Culex quinquefasciatus larvae, indicating potential for use in controlling mosquito populations and mitigating diseases spread by these vectors (Rajanarendar et al., 2010).
Antibacterial Properties
Novel series of derivatives incorporating the 6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one scaffold have been synthesized and evaluated for their antibacterial efficacy. These studies have demonstrated the potential antibacterial activity of such compounds, highlighting their relevance in developing new antimicrobial agents (Joshi et al., 2011).
Synthesis Techniques and Heterocyclic Chemistry
Research into solvent-free synthesis techniques for creating oxadiazoles and other heterocyclic compounds emphasizes the importance of these methodologies in generating environmentally friendly and efficient routes for producing complex molecules, including those related to the 6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one structure (Martins et al., 2009).
Anticancer Activity
The structural motif of 6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been incorporated into compounds targeting anticancer applications. These derivatives have been explored for their ability to inhibit the growth of cancer cells, indicating the potential for this chemical framework in developing novel anticancer therapeutics (Hamdy et al., 2019).
Antifungal and Anti-inflammatory Activities
Further studies have synthesized and evaluated derivatives for their antifungal and anti-inflammatory activities. These compounds demonstrate the versatility and potential of the 6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one scaffold in contributing to new treatments for inflammation and fungal infections (Refaat et al., 2004).
Mechanism of Action
properties
IUPAC Name |
6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-11-3-6-13(7-4-11)18-21-19(24-22-18)15-10-20-16-8-5-12(2)9-14(16)17(15)23/h3-10H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPYYEXDTDUDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one |
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